molecular formula C20H17NO3S B10851733 N-benzyl-N-(phenylsulfonyl)benzamide

N-benzyl-N-(phenylsulfonyl)benzamide

Cat. No.: B10851733
M. Wt: 351.4 g/mol
InChI Key: FRBJVLSQTZFTED-UHFFFAOYSA-N
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Description

N-benzyl-N-(phenylsulfonyl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a hybrid structure combining benzamide and sulfonamide functional groups. These structural motifs are prevalent in compounds with significant biological activity. The benzamide scaffold, particularly in N-benzyl benzamide derivatives, has been identified as a key pharmacophore in the development of potent and selective enzyme inhibitors for various therapeutic targets . Similarly, the sulfonamide group is a common feature in many bioactive molecules. For instance, compounds with related N-(phenylsulfonyl)benzamide structures have been investigated for their potential as Bcl-2 inhibitors, which are relevant in oncology research for targeting apoptotic pathways in cancer cells . Furthermore, the sulfobenzoic acid-derived sulfonamide scaffold is found in potent and selective SIRT2 inhibitors, which have shown protective effects in preclinical models of neurodegenerative diseases such as Huntington's and Parkinson's . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions and refer to the material safety data sheet (MSDS) for detailed hazard information.

Properties

Molecular Formula

C20H17NO3S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-benzylbenzamide

InChI

InChI=1S/C20H17NO3S/c22-20(18-12-6-2-7-13-18)21(16-17-10-4-1-5-11-17)25(23,24)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

FRBJVLSQTZFTED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Higher yields (74–79%) are achieved in compounds with electron-withdrawing groups (e.g., sulfonyl in , ethynyl in ) due to stabilized intermediates .
  • Thermal Stability : Melting points correlate with molecular symmetry; the p-tolyl ketone derivative () exhibits a higher melting point (155–156°C) than less symmetric analogues .

Functional Group Impact on Bioactivity

  • Sulfonyl vs. Ethynyl Groups : Sulfonyl-containing compounds (e.g., 7b, ) are associated with apoptosis modulation (MCL-1/BCL inhibition), while ethynyl-substituted benzamides () may serve as intermediates in cycloisomerization catalysis .
  • Neuroleptic Derivatives (): Benzamide derivatives with alkylamino groups (e.g., tiapride, sulpiride) exhibit dopamine receptor antagonism, contrasting with the sulfonyl-based compounds’ lack of reported neuroleptic activity .

Pharmacological and Industrial Relevance

  • Antiparasitic Activity : Nitazoxanide (), a nitro-thiazole benzamide, highlights the role of nitro groups in targeting parasites, a feature absent in sulfonyl derivatives .
  • Material Science Applications : Ethynyl-substituted benzamides () are precursors for NHC-boryl radical catalysts, demonstrating versatility beyond biological applications .

Q & A

Q. What are the critical steps and conditions for synthesizing N-benzyl-N-(phenylsulfonyl)benzamide?

The synthesis involves multi-step reactions, including benzylation and sulfonylation . Key steps include:

  • Coupling reactions : Use of benzamide derivatives with sulfonyl groups under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Catalyst selection : Lewis acids or coupling agents (e.g., DCC) to activate carbonyl groups during amide bond formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the benzamide core and sulfonyl group integration (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonyl S=O stretching) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the crystal lattice (e.g., C=O···H-N interactions) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 388.12) .

Q. What functional groups dominate its reactivity?

  • Amide bond : Participates in hydrolysis under acidic/basic conditions or nucleophilic substitution with Grignard reagents .
  • Sulfonyl group : Stabilizes negative charge in intermediates, enabling electrophilic aromatic substitution (e.g., para-directed reactions) .
  • Benzyl group : Enhances lipophilicity and influences biological membrane permeability .

Q. What are common synthetic challenges, and how are they mitigated?

  • Low yield in sulfonylation : Optimize stoichiometry (1:1.2 molar ratio of benzamide to sulfonyl chloride) and use DMAP as a catalyst .
  • Byproduct formation : Monitor reaction progress via TLC and employ gradient elution during purification .
  • Moisture sensitivity : Conduct reactions under anhydrous conditions (e.g., molecular sieves in THF) .

Q. How is preliminary biological activity assessed?

  • In vitro assays : Test against enzyme targets (e.g., kinases) using fluorescence-based inhibition assays (IC50_{50} determination) .
  • Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, comparing results to reference drugs like 5-fluorouracil .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data?

  • Structural analogs : Compare activity of derivatives (e.g., replacing benzyl with 4-fluorophenyl) to identify critical substituents .
  • Binding assays : Use surface plasmon resonance (SPR) to quantify target affinity (e.g., KD values for kinase inhibition) .
  • Meta-analysis : Cross-reference datasets from independent studies to isolate confounding variables (e.g., assay pH or solvent effects) .

Q. What mechanistic insights explain its reactivity in nucleophilic environments?

  • Computational studies : DFT calculations reveal charge distribution; the sulfonyl group withdraws electron density, activating the benzamide carbonyl for nucleophilic attack .
  • Kinetic profiling : Monitor reaction intermediates via stopped-flow NMR to identify rate-limiting steps (e.g., tetrahedral intermediate formation) .

Q. How can synthesis yield and purity be systematically optimized?

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. DCM), and catalyst loading to identify optimal conditions .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., epoxidation) .
  • Advanced purification : Simulated moving bed (SMB) chromatography enhances separation efficiency for large-scale synthesis .

Q. What computational tools predict its binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2 binding pockets) .
  • MD simulations : GROMACS trajectories (100 ns) assess binding stability and hydrogen-bond persistence .
  • QSAR models : Correlate substituent electronegativity with IC50_{50} values to guide structural modifications .

Q. How to design SAR studies for improved pharmacological profiles?

  • Fragment-based design : Replace benzyl with heterocycles (e.g., thiazole) to enhance solubility and metabolic stability .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to induce targeted protein degradation .
  • Pharmacokinetic profiling : Assess logP, plasma protein binding, and CYP450 inhibition to optimize bioavailability .

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